4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl, furan, and thiophene groups
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride under controlled conditions.
Attachment of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved would depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide include:
4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-2-thiazolyl)benzamide: This compound also features a benzamide core with a thiophene group but differs in the presence of a thiazole ring.
4-(dimethylsulfamoyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide: This compound is structurally similar but has a different substitution pattern on the furan and thiophene rings.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-21(2)28(24,25)15-7-5-13(6-8-15)19(23)20-11-16(22)18-10-14(12-27-18)17-4-3-9-26-17/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUZRZRZFBDPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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